![molecular formula C10H16O2 B14623830 4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 55784-66-2](/img/structure/B14623830.png)
4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic monoterpene ketone with the molecular formula C10H16O. It is a white crystalline substance with a strong odor and is found naturally in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and industrial products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Camphor can be synthesized through several methods, including the oxidation of borneol or isoborneol. One common synthetic route involves the oxidation of isoborneol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and yields camphor as the primary product .
Industrial Production Methods
Industrial production of camphor often involves the steam distillation of camphor laurel wood, followed by purification through sublimation. This method is widely used in regions where camphor laurel trees are abundant. Another industrial method involves the synthesis of camphor from alpha-pinene, a compound found in turpentine oil. This process includes several steps, such as isomerization, oxidation, and cyclization .
Analyse Des Réactions Chimiques
Types of Reactions
Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to form camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with reducing agents such as sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms on the camphor molecule.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Camphoric Acid: Formed through oxidation.
Borneol/Isoborneol: Formed through reduction.
Halogenated Camphor: Formed through halogenation.
Applications De Recherche Scientifique
Camphor has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical analgesics, decongestants, and anti-inflammatory formulations.
Industry: Employed in the production of plastics, lacquers, and explosives.
Mécanisme D'action
Camphor exerts its effects through several mechanisms:
Molecular Targets: Camphor interacts with ion channels, such as TRPV1 and TRPA1, which are involved in pain and temperature sensation.
Pathways Involved: Activation of these ion channels leads to the release of neurotransmitters and modulation of neuronal activity, resulting in analgesic and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Borneol: A bicyclic monoterpene alcohol with similar structure and properties.
Isoborneol: An isomer of borneol with similar chemical behavior.
Camphoric Acid: An oxidized derivative of camphor.
Uniqueness
Camphor is unique due to its strong odor, crystalline structure, and wide range of applications. Its ability to interact with ion channels and modulate neuronal activity sets it apart from other similar compounds .
Propriétés
Numéro CAS |
55784-66-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
4-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(3)4-5-10(8,12)6-7(9)11/h12H,4-6H2,1-3H3 |
Clé InChI |
LPXAUISIPHHSCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCC1(CC2=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



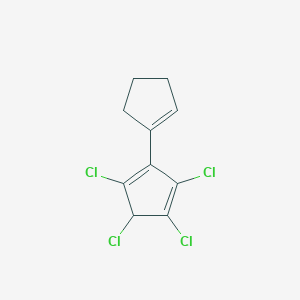
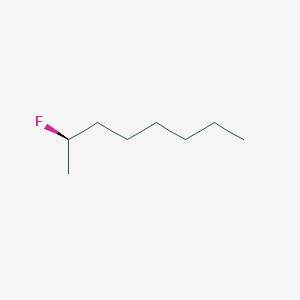
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
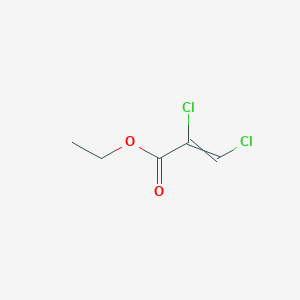
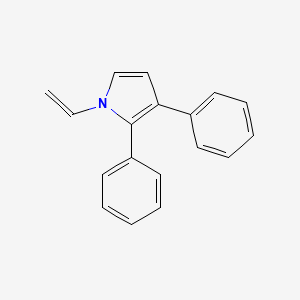

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
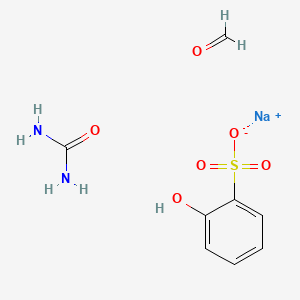


![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
